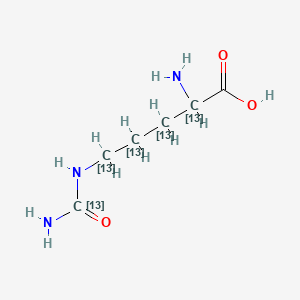
L-Citrulline-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Citrulline-13C5 is a stable isotope-labeled analogue of L-Citrulline, an amino acid that plays a crucial role in the urea cycle. The compound is labeled with carbon-13 isotopes, making it valuable for various scientific research applications, particularly in metabolic studies and tracer experiments. L-Citrulline itself is a non-essential amino acid, meaning it can be synthesized by the human body. It is found naturally in foods such as watermelon and is involved in the detoxification of ammonia and the production of nitric oxide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Citrulline-13C5 can be synthesized through several methods. One common approach involves the chemical synthesis from L-ornithine monohydrochloride. This process includes treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-Citrulline .
Another method involves the microbial fermentation of L-arginine using specific microorganisms such as Bacillus subtilis. This method is often preferred for industrial production due to its higher efficiency and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
L-Citrulline-13C5 undergoes various chemical reactions, including:
Oxidation: L-Citrulline can be oxidized to form L-arginine.
Reduction: It can be reduced to form other amino acids or related compounds.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed.
Major Products
The major products formed from these reactions include L-arginine, various amino acid derivatives, and urea.
Aplicaciones Científicas De Investigación
L-Citrulline-13C5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and the urea cycle.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Nutritional Research: Investigates the role of L-Citrulline in nutrition and its effects on muscle protein synthesis and exercise performance.
Medical Research: Explores its potential in treating conditions like hypertension, erectile dysfunction, and cardiovascular diseases.
Mecanismo De Acción
L-Citrulline-13C5 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide, a potent vasodilator that helps in regulating blood flow and blood pressure. This conversion also plays a role in the detoxification of ammonia through the urea cycle .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: A precursor to L-Citrulline in the urea cycle.
L-Homocitrulline: A structural analog of L-Citrulline with similar metabolic functions.
Uniqueness
L-Citrulline-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where understanding the detailed metabolic pathways is crucial.
Propiedades
Fórmula molecular |
C6H13N3O3 |
|---|---|
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
2-amino-5-(aminocarbonylamino)(2,3,4,5-13C4)pentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1+1,2+1,3+1,4+1,6+1 |
Clave InChI |
RHGKLRLOHDJJDR-ZFKNMOOESA-N |
SMILES isomérico |
[13CH2]([13CH2][13CH](C(=O)O)N)[13CH2]N[13C](=O)N |
SMILES canónico |
C(CC(C(=O)O)N)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
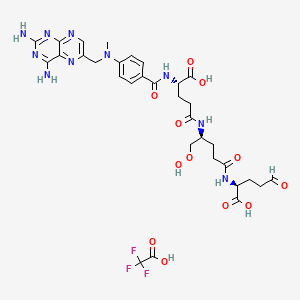

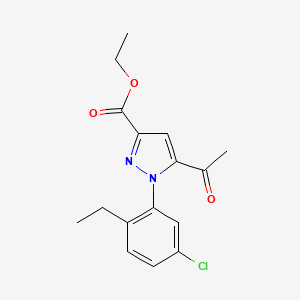
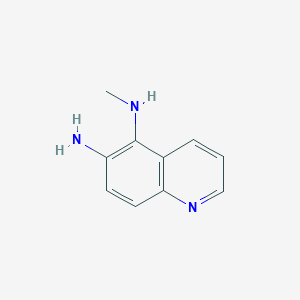
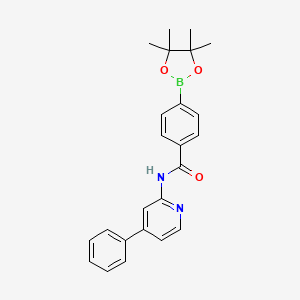
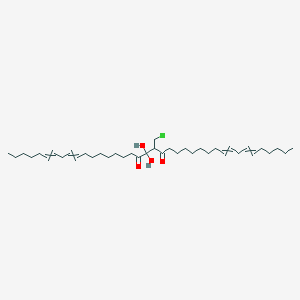
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
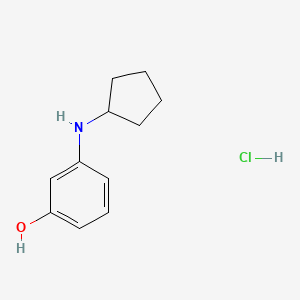

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
